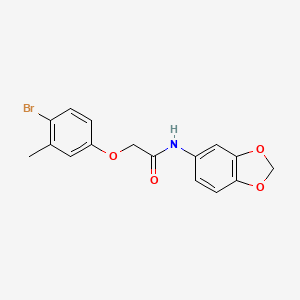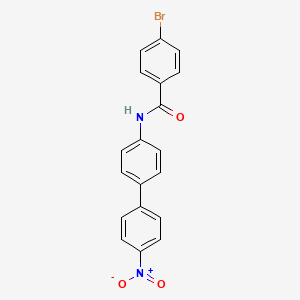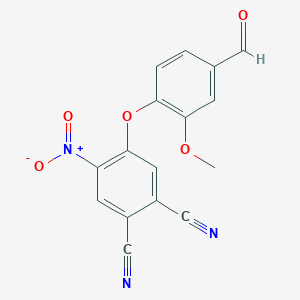![molecular formula C18H29N5O B5970086 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B5970086.png)
1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(1-pyrrolidinyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(1-pyrrolidinyl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. This compound is a type of piperidine derivative and is commonly referred to as CPP-115. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is a neurotransmitter that plays a critical role in regulating neuronal excitability, and its dysfunction has been linked to various neurological disorders such as epilepsy, anxiety, and depression.
Wirkmechanismus
The mechanism of action of CPP-115 involves the inhibition of 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(1-pyrrolidinyl)piperidine aminotransferase, which leads to an increase in 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(1-pyrrolidinyl)piperidine levels in the brain. 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(1-pyrrolidinyl)piperidine acts as an inhibitory neurotransmitter, reducing neuronal excitability and promoting relaxation. By increasing 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(1-pyrrolidinyl)piperidine levels, CPP-115 can reduce seizure activity and improve symptoms of anxiety and depression.
Biochemical and physiological effects:
CPP-115 has been shown to have several biochemical and physiological effects. Studies have demonstrated that CPP-115 can increase 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(1-pyrrolidinyl)piperidine levels in the brain, leading to a reduction in seizure activity. Additionally, CPP-115 has been shown to have anxiolytic and antidepressant effects, making it a potential treatment option for anxiety and depression. However, further research is needed to fully understand the biochemical and physiological effects of CPP-115.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CPP-115 in lab experiments is its high potency and specificity for 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(1-pyrrolidinyl)piperidine aminotransferase inhibition. This allows for precise control over the levels of 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(1-pyrrolidinyl)piperidine in the brain, making it an ideal compound for studying the role of 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(1-pyrrolidinyl)piperidine in various neurological disorders. However, one limitation of using CPP-115 is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
Zukünftige Richtungen
There are several future directions for research on CPP-115. One area of interest is the development of CPP-115 analogs with improved pharmacokinetic properties and reduced toxicity. Additionally, further research is needed to fully understand the biochemical and physiological effects of CPP-115, as well as its potential therapeutic applications in various neurological disorders. Finally, studies on the long-term effects of CPP-115 on brain function and behavior are needed to fully evaluate its safety and efficacy as a therapeutic agent.
Synthesemethoden
The synthesis of CPP-115 involves the reaction of piperidine with 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid, followed by the addition of isobutyl chloroformate. The resulting compound is then treated with pyrrolidine to yield CPP-115. This synthesis method has been optimized to produce high yields of pure CPP-115, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders. One of the most promising applications of CPP-115 is in the treatment of epilepsy. Studies have shown that CPP-115 can increase 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(1-pyrrolidinyl)piperidine levels in the brain, leading to a reduction in seizure activity. Additionally, CPP-115 has been shown to have anxiolytic and antidepressant effects, making it a potential treatment option for anxiety and depression.
Eigenschaften
IUPAC Name |
(1-cyclohexyltriazol-4-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O/c24-18(17-14-23(20-19-17)16-6-2-1-3-7-16)22-12-8-15(9-13-22)21-10-4-5-11-21/h14-16H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHCLYNAUHFQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=N2)C(=O)N3CCC(CC3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-cyclohexen-1-ylacetyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5970022.png)
![1-(1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)-4-(2-methylphenyl)piperazine](/img/structure/B5970026.png)
![(2-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5970029.png)

![7-(2-chlorophenyl)-2,5-dimethyl-6-(4-morpholinylcarbonyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5970052.png)
![4-(3-{1-[(1-phenylcyclohexyl)carbonyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B5970056.png)
![2-{[4-hydroxy-5-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5970063.png)

![4-biphenylyl[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5970072.png)

![1-(4-ethyl-1-piperazinyl)-3-(3-{[methyl(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5970099.png)
![3-{1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5970100.png)